molecular formula C20H20N6O4S B11984500 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide CAS No. 303102-76-3

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11984500
CAS No.: 303102-76-3
M. Wt: 440.5 g/mol
InChI Key: TZRDXHLMLXPLKW-CIAFOILYSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step often involves the formation of the acetohydrazide moiety through a condensation reaction with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

303102-76-3

Molecular Formula

C20H20N6O4S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H20N6O4S/c1-3-25-19(15-7-9-17(30-2)10-8-15)23-24-20(25)31-13-18(27)22-21-12-14-5-4-6-16(11-14)26(28)29/h4-12H,3,13H2,1-2H3,(H,22,27)/b21-12+

InChI Key

TZRDXHLMLXPLKW-CIAFOILYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC

Origin of Product

United States

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